Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a p-tolyl group at position 3 and a thioacetamido-benzoate ester moiety at position 4. This structure combines aromatic, sulfur-containing, and ester functionalities, making it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial studies. Its synthesis likely involves coupling reactions between thiol-containing intermediates and activated esters, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 4-[[2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-14-3-5-15(6-4-14)21-25-24-18-11-12-20(26-27(18)21)31-13-19(28)23-17-9-7-16(8-10-17)22(29)30-2/h3-12H,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHBUPIOYWWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Biological Activity
Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a novel compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 433.5 g/mol. Its structure includes a triazole ring fused with a pyridazine moiety, which contributes to its biological properties. The compound is characterized by the following structural features:
- Triazole and Pyridazine Rings : Known for their diverse biological activities.
- Thioacetamido Group : Enhances biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This is achieved through the cyclization of appropriate precursors.
- Substitution Reactions : The thio group can be introduced via nucleophilic substitution methods.
- Final Esterification : Methylation to form the final ester product.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Effective antifungal activity |
Anticancer Potential
The compound has been evaluated for its anticancer properties due to the presence of the triazole moiety, which has been linked to chemotherapeutic effects. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on derivatives of triazole compounds demonstrated that those with a similar structure to this compound showed promising results against multi-drug resistant strains of bacteria such as Pseudomonas aeruginosa and Bacillus subtilis . -
Case Study on Anticancer Activity :
Another investigation highlighted that triazole derivatives exhibited cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The study found that the compound induced cell cycle arrest and apoptosis in these cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole ring have demonstrated promising anticancer properties. Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate may exert chemopreventive and chemotherapeutic effects through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.
A study highlighted the role of mercapto-substituted triazoles in cancer treatment, suggesting that similar compounds could be effective against various cancer types due to their ability to interact with biological targets involved in cell growth and survival pathways . The structural features of this compound may enhance its efficacy as an anticancer agent.
Antimicrobial Properties
The compound's thioether functionality is known to enhance antimicrobial activity. Studies have shown that derivatives of triazoles exhibit significant antimicrobial effects against a range of pathogens including bacteria and fungi. For instance, compounds related to this compound have been tested for their effectiveness against common strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | p-tolyl thiol + acetamide | Reflux in organic solvent |
| 2 | Coupling reaction | Triazole derivative + benzoate | Heat under inert atmosphere |
| 3 | Purification | Column chromatography | Elution with gradient solvent |
Future Perspectives
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Formulation Development : To explore its potential in drug delivery systems or as part of combination therapies.
Comparison with Similar Compounds
Substituent Variations on the [1,2,4]Triazolo[4,3-b]Pyridazine Core
- Compound E-4b [(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid]: Shares the [1,2,4]triazolo[4,3-b]pyridazine core but differs in substituents, featuring a pyrazole ring and a propenoic acid group. Its higher melting point (253–255°C vs. ~200°C for methyl benzoate derivatives) suggests enhanced crystallinity due to hydrogen-bonding carboxyl groups .
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide : Contains a methyl-substituted triazolopyridazine and an acetamide group. The absence of a thioether linkage reduces sulfur-mediated reactivity compared to the target compound .
Thioacetamido-Benzoate Derivatives
- I-6373 [Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate]: Replaces the triazolopyridazine core with an isoxazole ring. The ethyl ester and phenethylthio group result in lower molecular weight (412.48 g/mol vs. ~450 g/mol for the target compound) and altered lipophilicity .
- 2-((3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetic Acid : Lacks the benzoate ester and p-tolyl group, but retains the thioether linkage. Its carboxylic acid group enhances solubility in polar solvents compared to the methyl ester derivative .
Table 1: Key Properties of Selected Analogues
*Calculated based on analogous structures in .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s thioether and ester groups enable modular synthesis, as demonstrated in intermediates like 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid (CAS 1352504-79-0, purity 95%) .
- Stability : The p-tolyl group may enhance metabolic stability compared to smaller alkyl substituents, as seen in N-methyl derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
